molecular formula C11H8N2O2 B1280449 Methyl 3-cyano-1H-indole-7-carboxylate CAS No. 443144-24-9

Methyl 3-cyano-1H-indole-7-carboxylate

Cat. No.: B1280449
CAS No.: 443144-24-9
M. Wt: 200.19 g/mol
InChI Key: GXGCVEVNRZWNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-1H-indole-7-carboxylate (CAS 443144-24-9) is a synthetically valuable indole derivative with a molecular formula of C 11 H 8 N 2 O 2 and a molecular weight of 200.19 g/mol . This compound serves as a crucial chemical building block in organic and medicinal chemistry research, particularly in the synthesis of more complex, biologically active molecules. Its structure, featuring both an ester and a nitrile group on the indole scaffold, allows for versatile chemical transformations. A primary research application of this methyl ester is its use as a direct precursor to 3-cyano-1H-indole-7-carboxylic acid (CAS 443144-25-0) , a key intermediate in sophisticated synthetic pathways. For instance, patent literature highlights its role in the preparation of (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)-methanone and its salts . The compound is typically characterized by a density of approximately 1.33 g/cm³ and should be stored sealed in a dry environment at room temperature to maintain stability . Researchers should note that this material is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Standard safety precautions should be followed, as the compound may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

methyl 3-cyano-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGCVEVNRZWNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463339
Record name Methyl 3-cyano-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443144-24-9
Record name Methyl 3-cyano-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Indole Esters

The halogenation-cyanation approach begins with the bromination of a pre-functionalized indole ester. For example, ethyl 1H-indole-7-carboxylate undergoes bromination at the 3-position using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid. The reaction typically proceeds at 0–25°C to minimize side reactions.

Key Reaction Conditions

Substrate Brominating Agent Solvent Temperature Yield
Ethyl 1H-indole-7-carboxylate NBS DCM/AcOH 0–25°C 85%

Cyanation via Metal-Mediated Coupling

The brominated intermediate is then subjected to cyanation using copper(I) cyanide (CuCN) or palladium catalysts. A notable method involves heating ethyl 3-bromo-1H-indole-7-carboxylate with CuCN in N-methyl-2-pyrrolidone (NMP) at 100–140°C for 3–24 hours. This Ullmann-type coupling replaces the bromide with a cyano group.

Optimized Protocol

  • Reagents : CuCN (1.2 equiv), NMP (solvent)
  • Conditions : 120°C, 12 hours
  • Yield : 70–75%

Esterification to Methyl Derivative

The resulting 3-cyano-1H-indole-7-carboxylic acid is esterified using methanol in the presence of a catalytic acid (e.g., H₂SO₄) or a coupling agent like thionyl chloride (SOCl₂).

Palladium-Catalyzed Direct Cyanation

C–H Activation Strategy

Palladium-catalyzed cyanation enables direct functionalization of the indole core without pre-halogenation. A method developed by An et al. employs Pd(OAc)₂ with a silver(I) oxidant (AgOAc) in hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA). The reaction selectively installs the cyano group at the 3-position via directed C–H activation.

Reaction Parameters

Catalyst Oxidant Solvent System Temperature Yield
Pd(OAc)₂ AgOAc HFIP/TFA (1:1, v/v) 100°C 65%

Limitations and Scope

This method avoids multi-step synthesis but requires stringent anhydrous conditions. Electron-withdrawing groups (e.g., esters) at the 7-position enhance regioselectivity.

Modified Madelung Synthesis

One-Pot Tosyl/Cyano Substitution

A one-pot procedure converts N-(o-tolyl)benzamides into 3-cyanoindoles. The substrate undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), followed by cyclization using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

Typical Workflow

  • Substitution : KCN (4 equiv), DMSO, 25°C, 12 hours.
  • Cyclization : DBN (3 equiv), 100°C, 12 hours.
  • Yield : 80–85% for 3-cyano derivatives.

Advantages

  • Scalable for industrial production.
  • Tolerates diverse substituents on the benzene ring.

Multi-Step Alkylation and Esterification

Fischer Indolization Pathway

Fischer indole synthesis constructs the indole ring from phenylhydrazines and carbonyl compounds. For example, methyl pyruvate reacts with phenylhydrazine under acidic conditions to form methyl 1H-indole-2-carboxylate, which is subsequently functionalized.

Critical Steps

  • Cyclization : Glacial acetic acid, reflux, 6 hours.
  • Cyanation : CuCN, DMF, 100°C.

Esterification and Functionalization

Post-cyclization, the 3-position is brominated and cyanated as described in Section 1. Final esterification with methanol yields the target compound.

Comparison of Synthetic Methods

Efficiency and Practicality

Method Steps Yield Scalability Cost
Halogenation-Cyanation 3 70% High $$
Palladium-Catalyzed 1 65% Moderate $$$
Modified Madelung 2 85% High $
Fischer Indolization 4 60% Low $$

Industrial Considerations

  • Halogenation-Cyanation : Preferred for large-scale production due to robust yields and commercial availability of reagents.
  • Modified Madelung : Lower cost but requires toxic KCN.

Challenges and Optimization Strategies

Side Reactions

  • Over-cyanation : Controlled stoichiometry of CuCN minimizes poly-cyanation.
  • Ester Hydrolysis : Anhydrous conditions during esterification prevent acid formation.

Solvent Optimization

  • NMP vs. DMF : NMP enhances CuCN solubility, improving reaction rates.
  • HFIP/TFA Mix : Polar solvents stabilize Pd intermediates in C–H activation.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can have significant biological activities .

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-cyano-1H-indole-7-carboxylate is primarily utilized as a building block in the synthesis of more complex indole derivatives. These derivatives are crucial in pharmaceutical chemistry due to their diverse biological activities.

Synthetic Routes

The synthesis of this compound often involves:

  • Reactions with Indole Derivatives : A common method includes reacting indole-3-carboxaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol.
  • Electrophilic Substitution Reactions : These reactions can modify the indole ring to create various substituted derivatives.
Reaction Type Common Reagents Products
Oxidation Potassium permanganateOxo derivatives
Reduction Lithium aluminum hydrideAmines
Substitution Halogenating agentsSubstituted indoles

The biological significance of this compound stems from its interaction with various biomolecules and its potential therapeutic effects.

Case Studies

  • Anticancer Research : A study demonstrated that this compound effectively induced apoptosis in several cancer cell lines, highlighting its potential as an anticancer agent .
  • Antiviral Studies : Investigations into its antiviral properties revealed promising results against viral replication, positioning it as a candidate for further drug development against viral infections .

Pharmacological Applications

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption, enhancing its potential for oral bioavailability. This characteristic is critical for developing new therapeutic agents.

Potential Drug Development

Given its diverse biological activities, this compound is being explored for:

  • Development of new drugs targeting cancer and viral infections.
  • Formulation of anti-inflammatory medications based on its modulation of inflammatory pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector:

  • It serves as an intermediate in the synthesis of dyes and pigments.
  • The compound's unique chemical properties allow it to be used in various industrial chemical processes.

Mechanism of Action

Comparison with Similar Compounds

  • Methyl 1H-indole-3-carboxylate
  • Methyl 1H-indole-2-carboxylate
  • Methyl 1H-indole-5-carboxylate

Comparison: Methyl 3-cyano-1H-indole-7-carboxylate is unique due to the presence of the cyano group at the 3-position and the ester group at the 7-position, which confer distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced reactivity and potential for diverse chemical modifications .

Biological Activity

Methyl 3-cyano-1H-indole-7-carboxylate is a significant derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, biochemical interactions, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Anticancer : Induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
  • Antiviral : Shows potential antiviral properties, particularly against HIV and other viral infections.
  • Anti-inflammatory : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Antimicrobial : Demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The action of this compound involves several biochemical pathways:

  • Enzyme Modulation : The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics and endogenous compounds.
  • Cellular Effects : It affects cellular processes by altering the structure and function of biomolecules like DNA and proteins .
  • Pharmacokinetics : High gastrointestinal absorption suggests effective oral bioavailability, enhancing its therapeutic potential.

Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. For instance, it showed potent activity against breast cancer cells (MDA-MB-231) with an IC50 value indicating effective cytotoxicity . The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation.

Antimicrobial Properties

In antimicrobial assays, this compound exhibited notable inhibition zones against several bacterial strains. For example:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli22
Bacillus subtilis21
Salmonella typhimurium20

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammatory markers in vitro. It was shown to downregulate the expression of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Comparison with Related Compounds

The biological properties of this compound can be compared with other indole derivatives:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (mm)
This compound10 μM24
Methyl 1H-indole-3-carboxylate15 μM20
Methyl indole-2-carboxylate12 μM22

This table highlights the enhanced reactivity and potential for diverse chemical modifications in this compound compared to its analogs .

Q & A

Q. Table 1: Representative Conditions for Indole Carboxylate Synthesis

StepReagents/ConditionsYield RangeReference
FormylationAcetic acid, reflux60–75%
Cyano IntroductionKCN/CuCN, DMF, 80°C50–65%
EsterificationMethanol/H₂SO₄, reflux70–85%

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., ester methyl at ~3.9 ppm, cyano carbon at ~115 ppm) .
  • IR Spectroscopy : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 215) .
  • Melting Point : Compare with literature values (e.g., related indole carboxylates: 208–259°C ).

Advanced: How do electronic effects of the cyano and ester groups influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing cyano group at C3 deactivates the indole ring, directing electrophilic attacks to C4/C6 positions. The ester at C7 further modulates electron density, making the compound amenable to:

  • Nucleophilic Aromatic Substitution : Requires strong bases (e.g., LDA) at low temperatures (-78°C) .
  • Palladium-Catalyzed Couplings : Suzuki-Miyaura reactions at C5 are feasible with electron-deficient boronic acids .

Note : Computational studies (DFT) predict charge distribution and regioselectivity, aiding reaction design .

Advanced: What computational strategies predict the binding affinity of this compound in enzyme inhibition studies?

Answer:

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., kinases).
  • MD Simulations : Analyze stability of ligand-protein complexes (GROMACS/AMBER) over 100+ ns trajectories .
  • QSAR Models : Corrogate substituent effects (e.g., cyano’s Hammett σₚ value) with inhibitory activity .

Basic: What are the stability considerations and storage protocols for this compound?

Answer:
While specific stability data for this compound is limited, analogous indole derivatives:

  • Decomposition Risks : Avoid prolonged exposure to light, moisture, or strong acids/bases .
  • Storage : -20°C under inert gas (Ar/N₂) in amber vials .
  • Handling : Use PPE (nitrile gloves, P95 respirators) and fume hoods .

Advanced: How can crystallographic data discrepancies be resolved during structural determination?

Answer:

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize noise.
  • Refinement : SHELXL improves thermal parameter modeling and hydrogen placement .
  • Validation : Check R-factors (<5%), and use PLATON to detect twinning or disorder .

Advanced: What mechanistic insights explain contradictory reactivity in photochemical versus thermal reactions?

Answer:

  • Photochemical Pathways : UV irradiation generates triplet excited states, favoring radical intermediates (trapped via EPR).
  • Thermal Pathways : Polar transition states dominate, with solvent polarity (e.g., DMSO) stabilizing charges .
  • Contradiction Resolution : Use kinetic isotope effects (KIE) and Hammett plots to distinguish mechanisms .

Basic: How can researchers validate the purity of this compound?

Answer:

  • HPLC : Use C18 columns (MeCN/H₂O gradient) to detect impurities (<1%) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 61.11%, H: 3.36%, N: 12.96%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.